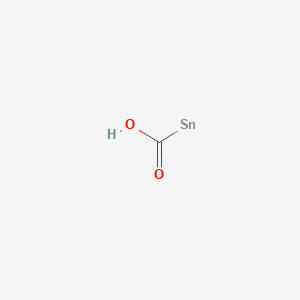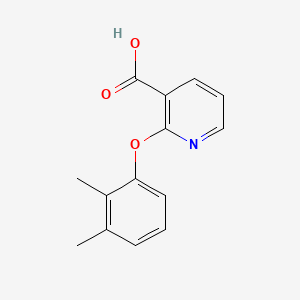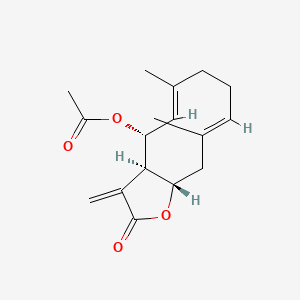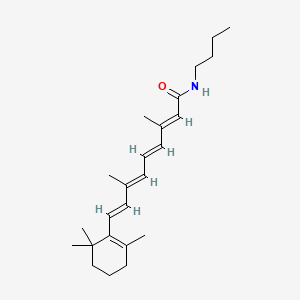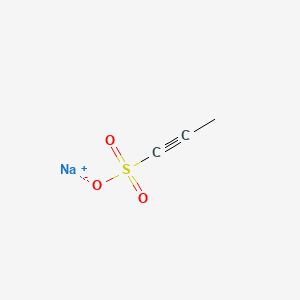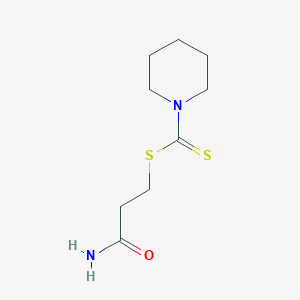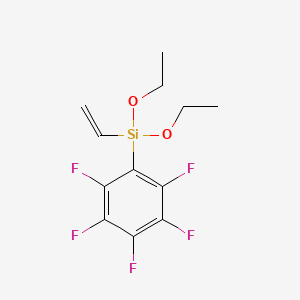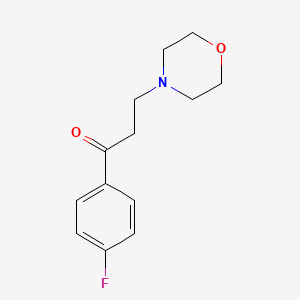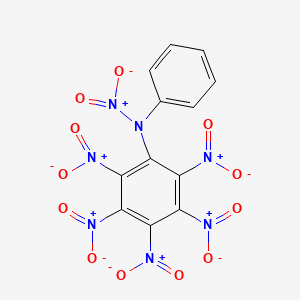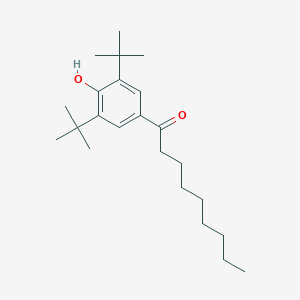
1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)nonan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)nonan-1-one is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications, including as a stabilizer in polymers and as an intermediate in pharmaceutical synthesis. The compound’s structure features a phenolic group substituted with tert-butyl groups, which enhances its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)nonan-1-one typically involves the alkylation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with nonan-1-one. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified using industrial-scale chromatography or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)nonan-1-one undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)nonan-1-one is widely used in scientific research due to its antioxidant properties. It is employed in:
Chemistry: As a stabilizer in polymer chemistry to prevent degradation.
Biology: In studies related to oxidative stress and its effects on biological systems.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with antioxidant properties.
Industry: In the production of stabilizers for plastics and other materials
Wirkmechanismus
The antioxidant activity of 1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)nonan-1-one is primarily due to its ability to donate hydrogen atoms from the phenolic group, neutralizing free radicals. This process involves the formation of a stable phenoxyl radical, which prevents further oxidative damage. The tert-butyl groups enhance the stability of the phenoxyl radical, making the compound an effective antioxidant .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid
- 3,5-Di-tert-butyl-4-hydroxyanisole
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
Uniqueness
1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)nonan-1-one stands out due to its unique combination of a long alkyl chain and a phenolic group with tert-butyl substitutions. This structure provides enhanced lipophilicity and stability, making it particularly effective in applications requiring long-term antioxidant protection .
Eigenschaften
CAS-Nummer |
28441-01-2 |
|---|---|
Molekularformel |
C23H38O2 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
1-(3,5-ditert-butyl-4-hydroxyphenyl)nonan-1-one |
InChI |
InChI=1S/C23H38O2/c1-8-9-10-11-12-13-14-20(24)17-15-18(22(2,3)4)21(25)19(16-17)23(5,6)7/h15-16,25H,8-14H2,1-7H3 |
InChI-Schlüssel |
OBMYRLSDOSSIBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


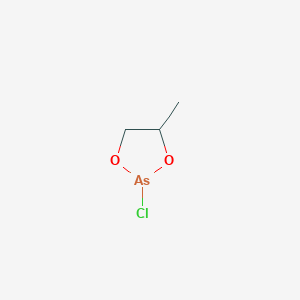
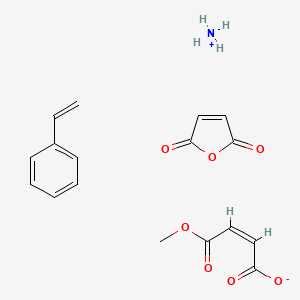
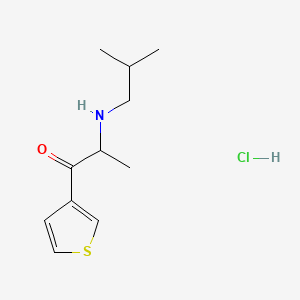
![1,1',1''-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene](/img/structure/B14687006.png)
